molecular formula C14H13NO4 B2755849 Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate CAS No. 683221-13-8

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B2755849
CAS No.: 683221-13-8
M. Wt: 259.261
InChI Key: OTQYDABPNKJUFH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is a chemical compound with the CAS Number: 683221-13-8 and a molecular weight of 259.26 .


Synthesis Analysis

Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H13NO4/c1-2-17-14 (16)11 (9-15)7-10-3-4-12-13 (8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+ .


Chemical Reactions Analysis

Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 259.26 .

Scientific Research Applications

Crystal Packing and Non-hydrogen Bonding Interactions

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, compounds closely related to ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate, has shown the significance of N⋯π and O⋯π interactions in crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form complex structural arrangements in crystals. Such findings indicate the importance of these non-traditional bonding interactions in determining the molecular and crystal structure of related compounds, which could be pivotal for designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Radical Reactions in Organic Synthesis

The study of cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with structural similarities, underlines its role as an excellent one-carbon radical equivalent in organic synthesis. This compound facilitates the introduction of an acyl unit via xanthate transfer radical addition to olefins, showcasing a method for synthesizing structurally complex molecules. Such reactions are essential for creating novel compounds with potential applications in pharmaceuticals and materials science (Bagal, de Greef, & Zard, 2006).

Structural Characterization and Tautomerism

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's preparation and characterization have shed light on the structural nuances of similar compounds. This research emphasizes the existence of these compounds in solid state as enamine tautomers, underlining the relevance of tautomerism in defining the physical and chemical properties of cyanoacrylate derivatives. Understanding such structural aspects is crucial for the development of new materials and drugs (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Novel Coenzyme NADH Model Reactions

Investigations into ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reactions with coenzyme NADH model compounds reveal intricate mechanisms involving hydride transfer and debromocyclopropanation. These studies offer insights into biochemical processes and have implications for understanding enzyme-catalyzed reactions, potentially influencing the design of biomimetic catalysts and therapeutic agents (Fang, Liu, Wang, & Ke, 2006).

C⋯π Interaction of Non-hydrogen Bond Type

The discovery of C⋯π interactions in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, an interaction previously unreported, highlights the role of electrostatic interactions in molecular structure. This finding expands the understanding of non-covalent interactions, which could influence the design of molecular recognition systems, sensors, and materials (Zhang, Tong, Wu, & Zhang, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, is a topic of ongoing research .

Properties

IUPAC Name

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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